1,6-Naphthyridin-2-amine

Descripción

BenchChem offers high-quality 1,6-Naphthyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,6-Naphthyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1,6-naphthyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-8-2-1-6-5-10-4-3-7(6)11-8/h1-5H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNLYFJIEFIZBFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30343376 | |

| Record name | 1,6-Naphthyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17965-81-0 | |

| Record name | 1,6-Naphthyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 1,6-Naphthyridin-2-amine (CAS: 17965-81-0): A Privileged Scaffold in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Naphthyridin-2-amine, with the CAS number 17965-81-0, is a heterocyclic aromatic compound that has garnered significant attention in the field of medicinal chemistry. While the intrinsic biological activity of 1,6-naphthyridin-2-amine itself is not extensively documented, its true value lies in its role as a versatile and privileged scaffold for the synthesis of a diverse array of biologically active molecules. This technical guide provides an in-depth overview of the chemical properties, synthesis, and, most importantly, the extensive applications of the 1,6-naphthyridine core in the development of potent kinase inhibitors and other therapeutic agents. The derivatives of this scaffold have shown promise in targeting a range of diseases, including cancer and inflammatory conditions.

Physicochemical Properties

A clear understanding of the physicochemical properties of 1,6-Naphthyridin-2-amine is fundamental for its application in synthesis and drug design.

| Property | Value | Reference |

| CAS Number | 17965-81-0 | [1] |

| Molecular Formula | C₈H₇N₃ | [1] |

| Molecular Weight | 145.16 g/mol | [1] |

| IUPAC Name | 1,6-naphthyridin-2-amine | [1] |

| SMILES | C1=CC(=NC2=C1C=NC=C2)N | [1] |

| InChI | InChI=1S/C8H7N3/c9-8-2-1-6-5-10-4-3-7(6)11-8/h1-5H,(H2,9,11) | [2] |

| Appearance | White solid | [3] |

| Melting Point | <40 ºC (for the parent 1,6-naphthyridine) | [3] |

Synthesis of the 1,6-Naphthyridine Core

The synthesis of the 1,6-naphthyridine scaffold can be achieved through various chemical strategies. One documented method involves a microwave-assisted synthesis using malononitrile as a starting material. This technique is noted for its efficiency and operation at low temperatures. The process leads to a 1,6-naphthyridinone intermediate, which can then be converted to the desired 1,6-naphthyridin-2-amine through chemical reactions such as hydrogenation or nitration followed by reduction.

Another established method for constructing the 1,6-naphthyridine ring system is the Skraup reaction, which involves the reaction of an aminopyridine with a glycerol derivative in the presence of sulfuric acid and an oxidizing agent.[3] Refinements to this reaction have enabled the synthesis of 1,6-naphthyridine in modest yields.[3]

A general synthetic workflow for the creation of substituted 1,6-naphthyridin-2(1H)-ones often starts from a pre-formed pyridine ring.[4]

Caption: General synthetic workflow for 1,6-naphthyridin-2(1H)-ones.

Application as a Privileged Scaffold in Drug Discovery

The 1,6-naphthyridine nucleus is a prominent "privileged structure" in medicinal chemistry.[4] This is due to its ability to serve as a versatile framework for the development of ligands for multiple biological targets. The true therapeutic potential is realized in its derivatives, particularly the 1,6-naphthyridin-2(1H)-ones, which have been extensively investigated as potent inhibitors of various protein kinases.

Kinase Inhibition

The 1,6-naphthyridine scaffold has been successfully utilized to develop inhibitors for several important kinase targets implicated in cancer and other diseases.

-

FGFR4 Inhibitors: Derivatives of 1,6-naphthyridin-2-one have been designed and synthesized as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in hepatocellular carcinoma and colorectal cancer.[5][6][7] The representative compound 19g from one study demonstrated excellent kinase selectivity and significant cytotoxic effects against colorectal cancer cell lines, leading to tumor inhibition in a xenograft mouse model.[5] Another compound, A34 , showed potent FGFR4 inhibitory activity and anti-proliferative effects in FGFR4-dependent hepatocellular carcinoma cell lines.[6][7]

-

Hsp90 Inhibitors: Novel analogs of the antibiotic novobiocin, based on the 1,6-naphthyridin-2(1H)-one scaffold, have been developed as inhibitors of Heat Shock Protein 90 (Hsp90).[8] Hsp90 is a molecular chaperone that is overexpressed in many cancers, making it a valuable therapeutic target.[8] The synthesized compounds were evaluated against breast cancer cell lines and shown to induce the degradation of Hsp90 client proteins.[8]

The general mechanism of action for these kinase inhibitors involves binding to the ATP-binding pocket of the target kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling pathway.

Caption: Inhibition of the FGFR4 signaling pathway by 1,6-naphthyridine derivatives.

Biological Activity of 1,6-Naphthyridine Derivatives

The following table summarizes the biological activities of various derivatives of the 1,6-naphthyridine scaffold. It is important to note that these activities are attributed to the modified structures and not to the parent 1,6-naphthyridin-2-amine.

| Derivative Class | Target | Biological Activity | Indication | Reference |

| 1,6-Naphthyridin-2-one | FGFR4 | Potent and selective inhibition | Hepatocellular Carcinoma, Colorectal Cancer | [5][6][7] |

| 1,6-Naphthyridin-2(1H)-one | Hsp90 | Inhibition, degradation of client proteins | Breast Cancer | [8] |

| Benzo[b][4]naphthyridines | MAO-B | Inhibition | Alzheimer's Disease | [9] |

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and evaluation of new chemical entities. Below is a representative protocol for the synthesis of a substituted 1,6-naphthyridine derivative, adapted from the literature.

General Procedure for the Synthesis of 7-Amino-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carbonitriles[11]

-

A mixture of an appropriate enaminone (0.01 mol) and 3-amino-2-cyanopent-2-enedinitrile (1.32 g, 0.01 mol) in glacial acetic acid (25 mL) containing ammonium acetate (1 g) is heated under reflux for 2 hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and petroleum ether as the eluent.

-

Upon completion, the reaction mixture is cooled to room temperature and then poured into ice-water.

-

The resulting solid precipitate is collected by filtration.

-

The crude product is recrystallized from glacial acetic acid to yield the purified 7-amino-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carbonitrile derivative.

Conclusion

1,6-Naphthyridin-2-amine (CAS 17965-81-0) is a cornerstone scaffold in modern medicinal chemistry. While it may not possess significant intrinsic biological activity, its derivatives, particularly the 1,6-naphthyridin-2(1H)-ones, have emerged as a highly valuable class of compounds with potent and selective inhibitory activities against a range of therapeutically relevant protein kinases. The chemical tractability of the 1,6-naphthyridine core allows for extensive structure-activity relationship (SAR) studies, paving the way for the development of novel drug candidates for the treatment of cancer and other diseases. The continued exploration of this privileged scaffold is expected to yield new and improved therapeutic agents in the future.

References

- 1. eontrading.uk [eontrading.uk]

- 2. PubChemLite - 1,6-naphthyridin-2-amine (C8H7N3) [pubchemlite.lcsb.uni.lu]

- 3. acs.org [acs.org]

- 4. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel 1,6-naphthyridin-2(1H)-ones as potential anticancer agents targeting Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to 1,6-Naphthyridin-2-amine: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties, synthesis methodologies, and the significant biological role of 1,6-Naphthyridin-2-amine. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Core Physical and Chemical Properties

Structural and Molecular Data

| Property | Value | Source |

| Molecular Formula | C₈H₇N₃ | |

| Molecular Weight | 145.16 g/mol | |

| CAS Number | 17965-81-0 | |

| Canonical SMILES | C1=CC(=NC2=C1C=NC=C2)N |

Predicted Physicochemical Properties

The following table summarizes key physicochemical properties predicted through computational models. These values are useful for initial experimental design and computational screening.

| Property | Predicted Value | Source |

| Boiling Point | 342.2°C at 760 mmHg | [1] |

| LogP (Octanol-Water Partition Coefficient) | 1.79320 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Polar Surface Area (PSA) | 51.8 Ų | [1] |

| Refractive Index | 1.723 | [1] |

| Density | 1.292 g/cm³ | [1] |

Solubility and Stability

-

Solubility : While specific experimental solubility data for 1,6-Naphthyridin-2-amine is not available, its structure suggests it would be sparingly soluble in water and more soluble in organic solvents like ethanol and DMSO.[2] As a primary amine, its solubility is expected to be pH-dependent, increasing in acidic conditions due to the formation of the corresponding ammonium salt.

-

Stability : The compound should be stored in a dark place and in a dry, sealed container, at temperatures between 2-8°C.[1]

Synthesis and Reactivity

The synthesis of the 1,6-naphthyridine scaffold can be achieved through various synthetic strategies, often involving the construction of the second pyridine ring onto a pre-existing pyridine or pyridone precursor.

General Synthetic Approaches

Two primary retrosynthetic disconnections are commonly employed for the synthesis of 1,6-naphthyridin-2(1H)-ones, which can be precursors to 1,6-Naphthyridin-2-amine:

-

From a preformed pyridine: This approach involves building the second ring onto a suitably functionalized pyridine derivative.[3]

-

From a preformed pyridone: This strategy utilizes a pyridone core to construct the fused naphthyridine system.[3]

A common method involves the reaction of a 4-aminonicotinaldehyde or 4-aminonicotinonitrile with a suitable C3 synthon, such as a malonate derivative, to form the second ring.[4]

The following diagram illustrates a generalized synthetic workflow.

Caption: Generalized workflow for the synthesis of 1,6-naphthyridine derivatives.

Experimental Protocol: Synthesis of Fused Polycyclic 1,6-Naphthyridin-4-amines

While a specific protocol for the parent 1,6-Naphthyridin-2-amine is not detailed in the searched literature, a mild and efficient method for the synthesis of fused polycyclic 1,6-naphthyridin-4-amines has been reported. This protocol utilizes a Friedel–Crafts-type intramolecular cycloaromatisation.[5][6]

-

Reactants: 4-(Arylamino)nicotinonitriles.

-

Reagents and Solvents: Trifluoromethanesulfonic acid (CF₃SO₃H) or sulfuric acid (H₂SO₄) in dichloromethane (CH₂Cl₂).

-

Procedure:

-

The 4-(arylamino)nicotinonitrile substrate is dissolved in CH₂Cl₂.

-

The acid (CF₃SO₃H or H₂SO₄) is added to the solution.

-

The reaction mixture is stirred at room temperature.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched, and the product is isolated and purified, typically by crystallization or column chromatography.[5][6]

-

This method has been shown to be scalable and provides good to excellent yields.[5]

Biological Activity and Signaling Pathways

Derivatives of 1,6-naphthyridine have emerged as a significant class of compounds in medicinal chemistry, particularly as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4). Aberrant FGFR4 signaling is implicated in the progression of various cancers, including colorectal and hepatocellular carcinoma.[7][8]

Role as FGFR4 Inhibitors

1,6-Naphthyridin-2-one derivatives have been designed and synthesized as potent and selective inhibitors of FGFR4.[7][8] These compounds have demonstrated the ability to disrupt the phosphorylation of FGFR4 and its downstream signaling proteins, leading to anti-proliferative effects in cancer cell lines.[8]

FGFR4 Signaling Pathway in Colorectal Cancer

The binding of FGF ligands (such as FGF1 and FGF3) to FGFR4 triggers receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domain. This activation initiates a cascade of downstream signaling events that promote cell proliferation, migration, and survival.[9][10] Key downstream pathways include the RAS-MAPK-ERK and PI3K-AKT pathways.[11][12][13]

The following diagram illustrates the FGFR4 signaling pathway in the context of colorectal cancer.

Caption: The FGFR4 signaling cascade in colorectal cancer.

Conclusion

1,6-Naphthyridin-2-amine and its derivatives represent a promising scaffold for the development of novel therapeutics, particularly in the oncology space. While a comprehensive experimental characterization of the parent compound is still needed, the existing data on its synthesis and biological activity provide a strong foundation for further research. The role of 1,6-naphthyridine-based compounds as FGFR4 inhibitors highlights their potential in precision medicine for cancers driven by aberrant FGFR signaling. Future work should focus on obtaining detailed experimental data for the parent compound and further exploring the structure-activity relationships of its derivatives to optimize their therapeutic potential.

References

- 1. 17965-81-0(1,6-Naphthyridin-2-amine) | Kuujia.com [kuujia.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. mdpi.com [mdpi.com]

- 4. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03301B [pubs.rsc.org]

- 7. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. FGF-1/-3/FGFR4 signaling in cancer-associated fibroblasts promotes tumor progression in colon cancer through Erk and MMP-7 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. FGF-1/-3/FGFR4 signaling in cancer-associated fibroblasts promotes tumor progression in colon cancer through Erk and MMP-7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ascopubs.org [ascopubs.org]

- 12. Frontiers | Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression [frontiersin.org]

- 13. FGFR4 Role in Epithelial-Mesenchymal Transition and Its Therapeutic Value in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

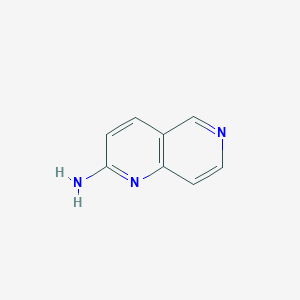

1,6-Naphthyridin-2-amine molecular structure and formula

An In-depth Technical Guide to 1,6-Naphthyridin-2-amine: Molecular Structure and Properties

This technical guide provides a comprehensive overview of the molecular structure, formula, and key chemical properties of 1,6-Naphthyridin-2-amine, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Formula

1,6-Naphthyridin-2-amine is a heterocyclic aromatic compound belonging to the naphthyridine family.[1] Naphthyridines are bicyclic systems containing two pyridine rings.[1][2] The 1,6-naphthyridine scaffold, in particular, is a recognized privileged structure in medicinal chemistry, appearing in various pharmaceutical molecules and natural products.[3][4][5]

The core structure consists of two fused pyridine rings with the nitrogen atoms at positions 1 and 6. An amine group is substituted at the 2-position of this bicyclic system.

Caption: Molecular Structure of 1,6-Naphthyridin-2-amine.

Chemical Properties and Identifiers

A summary of the key quantitative and identifying data for 1,6-Naphthyridin-2-amine is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇N₃ | [6][7] |

| Molecular Weight | 145.16 g/mol | [7] |

| IUPAC Name | 1,6-naphthyridin-2-amine | [7] |

| CAS Number | 17965-81-0 | [6][7] |

| Canonical SMILES | C1=CC(=NC2=C1C=NC=C2)N | [7][8] |

| InChI | InChI=1S/C8H7N3/c9-8-2-1-6-5-10-4-3-7(6)11-8/h1-5H,(H2,9,11) | [8] |

| InChIKey | FNLYFJIEFIZBFC-UHFFFAOYSA-N | [8] |

| Monoisotopic Mass | 145.064 Da | [8] |

| Topological Polar Surface Area | 51.8 Ų | [9] |

| Complexity | 137 | [9] |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 3 | |

| Boiling Point | 342.2°C at 760 mmHg | |

| Density | 1.292 g/cm³ | |

| Flash Point | 187.5°C | |

| LogP (experimental) | 1.79320 | |

| XlogP (predicted) | 0.8 | [8] |

Synthesis and Experimental Protocols

The synthesis of the 1,6-naphthyridine scaffold and its derivatives is an active area of research due to their wide range of biological activities, including uses as kinase inhibitors.[3][5][10] Several synthetic strategies have been reported for 1,6-Naphthyridin-2-amine and related structures.

Synthesis from Malononitrile

A notable method for synthesizing 1,6-Naphthyridin-2-amine involves a microwave irradiation technique.

-

Starting Material: Malononitrile.

-

Protocol Outline:

-

Microwave irradiation of malononitrile produces a reactive intermediate.

-

This intermediate reacts with ammonia to yield a 1,6-naphthyridinone product.

-

The 1,6-naphthyridinone is then converted to 1,6-Naphthyridin-2-amine. This final step can be achieved through processes such as hydrogenation or nitration followed by reduction.

-

This microwave-assisted method is advantageous as it can be operated at low temperatures.

Caption: Synthetic workflow for 1,6-Naphthyridin-2-amine from malononitrile.

General Strategies for 1,6-Naphthyridine Scaffolds

Broader synthetic strategies for the 1,6-naphthyridine core often employ intramolecular cyclization reactions. One such modern approach involves a Friedel–Crafts-type intramolecular cycloaromatization.[4]

-

Precursors: 4-(arylamino)nicotinonitriles.

-

Reagents: Strong acids such as trifluoromethanesulfonic acid (CF₃SO₃H) or sulfuric acid (H₂SO₄).[4][5]

-

Mechanism: The cyano group on the nicotinonitrile precursor acts as a one-carbon synthon to facilitate the ring closure, leading to the formation of fused polycyclic 1,6-naphthyridin-4-amines.[4][5] While this specific protocol leads to 4-amino derivatives, it highlights a versatile strategy for constructing the core scaffold that could be adapted for other isomers.

Additionally, tandem nitrile hydration/cyclization procedures have been developed to access 1,6-naphthyridine-5,7-diones, which serve as versatile intermediates for further functionalization into diverse drug-like products.[10]

Applications in Research and Development

The 1,6-naphthyridine motif is of significant interest in medicinal chemistry.[10] These structures are known to be inhibitors of various biological targets, including:

-

HIV integrase

-

Phosphodiesterase 10A (PDE10A)

-

Multiple kinase targets (e.g., FGFR, c-met, SYK, CDK8/19)[10]

1,6-Naphthyridin-2-amine itself has been used to create N-substituted derivatives for screening and combinatorial chemistry studies. The structural and electronic properties of this scaffold make it a valuable building block for the development of novel therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03301B [pubs.rsc.org]

- 6. 1,6-Naphthyridin-2-amine - CAS:17965-81-0 - Sunway Pharm Ltd [3wpharm.com]

- 7. eontrading.uk [eontrading.uk]

- 8. PubChemLite - 1,6-naphthyridin-2-amine (C8H7N3) [pubchemlite.lcsb.uni.lu]

- 9. 1,5-Naphthyridin-2-amine | C8H7N3 | CID 589355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Spectroscopic and Chromatographic Analysis of 1,6-Naphthyridin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and chromatographic data for 1,6-Naphthyridin-2-amine. It includes predicted nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, detailed experimental protocols for its analysis via high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), and a discussion of its potential role in drug discovery as a kinase inhibitor.

Spectroscopic Data

Due to the limited availability of public experimental spectra for 1,6-Naphthyridin-2-amine, the following tables present predicted ¹H and ¹³C NMR chemical shifts and a plausible mass spectrometry fragmentation pattern. These predictions are based on the analysis of the parent 1,6-naphthyridine scaffold and known substituent effects of an amino group on a pyridine ring.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for 1,6-Naphthyridin-2-amine

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-3 | 6.85 | d | 8.5 |

| H-4 | 7.95 | d | 8.5 |

| H-5 | 8.60 | d | 6.0 |

| H-7 | 7.50 | dd | 8.2, 4.2 |

| H-8 | 9.15 | dd | 4.2, 1.8 |

| NH₂ | 5.50 | br s | - |

Solvent: DMSO-d₆ d: doublet, dd: doublet of doublets, br s: broad singlet

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for 1,6-Naphthyridin-2-amine

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 160.5 |

| C-3 | 108.0 |

| C-4 | 138.0 |

| C-4a | 122.0 |

| C-5 | 150.0 |

| C-7 | 120.0 |

| C-8 | 155.0 |

| C-8a | 145.0 |

Solvent: DMSO-d₆

Predicted LC-MS Data

Table 3: Predicted LC-MS Data and Fragmentation for 1,6-Naphthyridin-2-amine

| Parameter | Value |

| Molecular Formula | C₈H₇N₃ |

| Molecular Weight | 145.16 g/mol |

| Ionization Mode | ESI+ |

| Predicted [M+H]⁺ | 146.071 |

| Major Predicted Fragments (m/z) | 119.055 (loss of HCN), 92.045 (loss of HCN from 119) |

Experimental Protocols

The following are detailed methodologies for the analysis of 1,6-Naphthyridin-2-amine using NMR, HPLC, and LC-MS. These are general protocols and may require optimization for specific instrumentation and sample matrices.

NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation:

-

NMR Spectrometer (e.g., Bruker Avance 400 MHz or higher)

-

5 mm NMR tubes

Sample Preparation:

-

Dissolve approximately 5-10 mg of 1,6-Naphthyridin-2-amine in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Vortex the sample until the compound is fully dissolved.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.0 s

-

Spectral Width: 16 ppm

-

Temperature: 298 K

¹³C NMR Acquisition Parameters:

-

Pulse Program: zgpg30 (proton-decoupled)

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.2 s

-

Spectral Width: 240 ppm

-

Temperature: 298 K

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase and baseline correct the spectra.

-

Reference the ¹H spectrum to the residual DMSO solvent peak (δ 2.50 ppm) and the ¹³C spectrum to the DMSO-d₆ solvent peak (δ 39.52 ppm).

-

Integrate the signals in the ¹H spectrum and pick peaks for both spectra.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of 1,6-Naphthyridin-2-amine.

Instrumentation:

-

HPLC system with a UV-Vis detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

-

Solvent A: 0.1% Formic acid in Water

-

Solvent B: 0.1% Formic acid in Acetonitrile

Chromatographic Conditions:

-

Gradient: 5% to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 5% B and equilibrate for 5 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

Sample Preparation:

-

Prepare a stock solution of 1,6-Naphthyridin-2-amine in a 1:1 mixture of acetonitrile and water at a concentration of 1 mg/mL.

-

Dilute the stock solution to a working concentration of 0.1 mg/mL with the same solvent mixture.

-

Filter the sample through a 0.45 µm syringe filter before injection.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the molecular weight and obtain fragmentation data for 1,6-Naphthyridin-2-amine.

Instrumentation:

-

UPLC or HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap)

-

Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

Mobile Phase:

-

Solvent A: 0.1% Formic acid in Water

-

Solvent B: 0.1% Formic acid in Acetonitrile

Chromatographic Conditions:

-

Gradient: 5% to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 2 µL

Mass Spectrometry Conditions (ESI+):

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Desolvation Gas Flow: 800 L/hr

-

Scan Range: m/z 50-500

-

Collision Energy (for MS/MS): Ramped from 10 to 40 eV

Visualizations

Experimental Workflow

Caption: Experimental workflow for spectroscopic analysis.

Signaling Pathway

The 1,6-naphthyridine scaffold is a key component in a number of kinase inhibitors. Kinases are crucial enzymes in signaling pathways that regulate cell growth, proliferation, and survival. In many cancers, these pathways are hyperactivated. The diagram below illustrates a simplified kinase signaling pathway and the inhibitory action of a hypothetical 1,6-Naphthyridin-2-amine-based inhibitor.

Caption: Simplified MAPK/ERK kinase signaling pathway.

The Ascendancy of 1,6-Naphthyridines: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,6-naphthyridine scaffold, a heterocyclic aromatic compound consisting of two fused pyridine rings, has emerged as a "privileged structure" in medicinal chemistry. Its unique electronic properties and rigid, planar geometry make it an ideal backbone for the design of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the discovery and historical development of 1,6-naphthyridine compounds, detailed experimental protocols for their synthesis, a compilation of their biological activities, and an exploration of the key signaling pathways they modulate.

Discovery and Historical Context

The broader family of naphthyridines, also known as diazanaphthalenes, comprises six distinct isomers based on the positioning of the two nitrogen atoms within the fused ring system. The first member of this family was synthesized by Reissert in 1893. However, the specific 1,6-naphthyridine isomer was not successfully synthesized until 1958.

Early attempts to synthesize 1,6-naphthyridine, particularly through the Skraup reaction using 4-aminopyridine, were often met with challenges, including harsh reaction conditions and low yields. The Skraup synthesis involves the reaction of an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent. While effective for some quinoline and other naphthyridine isomer syntheses, its application to 1,6-naphthyridine was not straightforward. Refinements to this method, such as the use of 4-aminopyridine-N-oxide as a starting material followed by reduction, eventually provided access to the 1,6-naphthyridine core in modest yields[1]. The development of alternative and more efficient synthetic routes has been a continuous focus of research, leading to the diverse methodologies available today.

Key Synthetic Methodologies

The construction of the 1,6-naphthyridine core can be achieved through various synthetic strategies. The following sections detail the experimental protocols for some of the most significant and widely used methods.

Skraup Synthesis (Modified)

The Skraup synthesis, though historically challenging for 1,6-naphthyridines, has been modified to improve its viability.

Experimental Protocol:

-

Preparation of the "sulfo-mix": Carefully and slowly add m-nitrobenzenesulfonic acid to concentrated sulfuric acid with cooling.

-

Reaction Setup: In a reaction vessel equipped with a mechanical stirrer and a reflux condenser, combine 4-aminopyridine, glycerol, and water.

-

Addition of Reagents: Slowly add the prepared "sulfo-mix" to the reaction mixture with continuous stirring and cooling to manage the exothermic reaction.

-

Heating: Once the initial vigorous reaction subsides, heat the mixture to 150°C and maintain this temperature for 5 hours.

-

Work-up: After cooling to room temperature, pour the reaction mixture onto crushed ice. Carefully neutralize the acidic solution with a concentrated sodium hydroxide solution until it is strongly alkaline.

-

Extraction and Purification: Extract the aqueous layer multiple times with chloroform. Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization[2].

Friedländer Annulation

The Friedländer synthesis provides a versatile route to substituted 1,6-naphthyridines through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

Experimental Protocol (Catalyst-Free, Grinding Method):

-

Reactant Mixture: In a mortar, combine an equimolar mixture of 4-aminonicotinaldehyde, an active methylene compound (e.g., a β-ketoester or malononitrile), and a catalyst such as cerium(III) chloride heptahydrate (CeCl₃·7H₂O)[3].

-

Grinding: Grind the mixture with a pestle at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, add ethyl acetate to the reaction mixture and stir.

-

Purification: Filter the mixture and purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system such as ethyl acetate/hexane[3].

Tandem Nitrile Hydration/Cyclization

A modern and efficient method for the synthesis of highly substituted 1,6-naphthyridine-5,7-diones involves a tandem nitrile hydration and cyclization sequence[4].

Experimental Protocol:

-

Reaction Setup: Combine the starting 2-cyanoalkyl nicotinic ester with a suitable nitrile hydration reagent system under mild conditions.

-

Cyclization: The intermediate amide undergoes spontaneous or induced intramolecular cyclization to form the 1,6-naphthyridine-5,7-dione.

-

Isolation: The product often precipitates from the reaction mixture and can be isolated by filtration, yielding a high-purity product[4].

One-Pot Multicomponent Synthesis

Multicomponent reactions (MCRs) offer an efficient approach to complex molecules in a single step.

Experimental Protocol:

-

Reaction Mixture: In an aqueous medium at room temperature, combine benzaldehyde or its derivatives, two moles of malononitrile, and 1-naphthylamine in the presence of a recyclable catalyst like SiO2/Fe3O4@MWCNTs[5].

-

Reaction Execution: Stir the mixture at ambient temperature. The reaction progress can be monitored by TLC.

-

Work-up and Purification: The product can be isolated by filtration, and the catalyst can be recovered using an external magnet. The product is then purified by recrystallization from a suitable solvent like ethanol[6][7].

Quantitative Data Summary

The following tables summarize key quantitative data for representative 1,6-naphthyridine compounds, including synthetic yields and biological activity.

Table 1: Synthesis Yields of Selected 1,6-Naphthyridine Derivatives

| Synthetic Method | Starting Materials | Product | Yield (%) | Reference |

| Friedländer Annulation | 4-(phenylamino)quinoline-3-carbonitrile | Tetracyclic benzo[b][4][8]naphthyridin-10-amine | 84 | [9] |

| Friedländer Annulation | 4-(naphthalen-1-ylamino)nicotinonitrile | Benzo[h]naphtho[1,2-b]naphthyridin-7-amine | 70 | [9] |

| Friedländer Annulation | 4-(benzo[b]thiophen-4-ylamino)nicotinonitrile | Benzo[b]thieno[2,3-h]naphthyridin-6-amine | 98 | [9] |

| One-Pot Multicomponent | Benzaldehyde, Malononitrile, 1-Naphthylamine | 3,12-diamino-1-(4-nitrophenyl)-5-oxo-5H-chromeno[4,3-h][4][8]naphthyridine-2-carbonitrile | 75 | [6] |

Table 2: Biological Activity of Selected 1,6-Naphthyridine Derivatives

| Compound | Target | Activity (IC₅₀) | Disease Model | Reference |

| 17a | Anticancer | 9.1 ± 2.0 µM | MOLT-3 (Lymphoblastic leukemia) | [10] |

| 17a | Anticancer | 13.2 ± 0.7 µM | HeLa (Cervical carcinoma) | [10] |

| 17a | Anticancer | 8.9 ± 2.2 µM | HL-60 (Promyeloblast) | [10] |

| 16 | Anticancer | 0.7 µM | HeLa (Cervical cancer) | [11] |

| 16 | Anticancer | 0.1 µM | HL-60 (Leukemia) | [11] |

| 16 | Anticancer | 5.1 µM | PC-3 (Prostate cancer) | [11] |

| 19a | HIV-1 RT Inhibitor | 0.175 µM | In vitro assay | [10] |

| 16b | HIV-1 RT Inhibitor | 0.218 µM | In vitro assay | [10] |

| 16a | HIV-1 RT Inhibitor | 0.222 µM | In vitro assay | [10] |

| A34 | FGFR4 Inhibitor | Potent | Hepatocellular Carcinoma | [12][13] |

| 19g | FGFR4 Inhibitor | Potent | Colorectal Cancer | [14] |

| 4r | c-Met Inhibitor | Potent | U-87MG glioblastoma xenograft | |

| Izencitinib | pan-JAK Inhibitor | High Affinity | Inflammatory Bowel Disease | [15][16][17][18][19] |

Signaling Pathways and Therapeutic Applications

1,6-Naphthyridine derivatives have shown significant promise as modulators of various signaling pathways implicated in diseases such as cancer and inflammatory disorders. Their ability to act as kinase inhibitors is a particularly active area of research.

JAK-STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling and is implicated in immune responses and cell proliferation. Dysregulation of this pathway is associated with inflammatory diseases and cancers.

Caption: JAK-STAT signaling pathway and the inhibitory action of Izencitinib.

A notable example of a 1,6-naphthyridine-based drug is Izencitinib (TD-1473) , a pan-JAK inhibitor developed for the treatment of inflammatory bowel disease[15][16][17][18][19]. By inhibiting JAKs, Izencitinib blocks the downstream phosphorylation of STATs, thereby preventing their dimerization and translocation to the nucleus, which in turn suppresses the transcription of pro-inflammatory genes.

FGFR4 Signaling Pathway

The Fibroblast Growth Factor Receptor 4 (FGFR4) signaling pathway plays a role in cell proliferation, differentiation, and metabolism. Aberrant activation of this pathway is a known driver in certain cancers, particularly hepatocellular carcinoma (HCC).

Caption: FGFR4 signaling cascade and its inhibition by 1,6-naphthyridine derivatives.

Several 1,6-naphthyridine-2-one derivatives have been developed as potent and selective inhibitors of FGFR4 for the treatment of HCC and colorectal cancer[12][13][14]. These inhibitors block the kinase activity of FGFR4, thereby preventing the activation of downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for tumor cell proliferation and survival.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key regulators of cell growth, motility, and invasion. Dysregulation of the HGF/c-Met pathway is strongly associated with tumor progression and metastasis in numerous cancers.

Caption: The c-Met signaling network and its therapeutic targeting.

Researchers have designed and synthesized N-substituted-3-phenyl-1,6-naphthyridinone derivatives as selective c-Met kinase inhibitors. These compounds have demonstrated significant tumor growth inhibition in preclinical models of glioblastoma. By blocking c-Met, these inhibitors prevent the activation of multiple downstream pathways, including RAS, PI3K, and STAT3, which are crucial for cancer cell proliferation, survival, and invasion.

Clinical Significance and Future Perspectives

The versatility of the 1,6-naphthyridine scaffold is further highlighted by the progression of several derivatives into clinical trials for a range of indications. Beyond the aforementioned Izencitinib for inflammatory bowel disease, Finerenone , a non-steroidal mineralocorticoid receptor antagonist incorporating a 1,6-naphthyridine core, is approved for the treatment of chronic kidney disease associated with type 2 diabetes[20][21][22][23][24]. This demonstrates the broad applicability of this scaffold beyond kinase inhibition.

The ongoing development of 1,6-naphthyridine-based compounds as selective inhibitors for targets like FGFR4 and c-Met underscores their potential in oncology[12][13][14][25][26]. The ability to fine-tune the substitution pattern on the naphthyridine ring allows for the optimization of potency, selectivity, and pharmacokinetic properties, making it a highly attractive platform for future drug discovery efforts.

Conclusion

From its initial synthesis in the mid-20th century to its current status as a cornerstone of modern medicinal chemistry, the 1,6-naphthyridine scaffold has proven to be of immense value. The development of diverse and efficient synthetic methodologies has enabled the exploration of a vast chemical space, leading to the discovery of potent and selective modulators of key biological pathways. With several 1,6-naphthyridine-containing drugs already on the market and many more in clinical and preclinical development, this remarkable heterocyclic system is poised to continue making significant contributions to the advancement of human health.

References

- 1. acs.org [acs.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemrevlett.com [chemrevlett.com]

- 6. chemrevlett.com [chemrevlett.com]

- 7. researchgate.net [researchgate.net]

- 8. 2024.sci-hub.ru [2024.sci-hub.ru]

- 9. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pharmakb.com [pharmakb.com]

- 16. Izencitinib - Wikipedia [en.wikipedia.org]

- 17. medchemexpress.com [medchemexpress.com]

- 18. izencitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 19. Gut-Selective Design of Orally Administered Izencitinib (TD-1473) Limits Systemic Exposure and Effects of Janus Kinase Inhibition in Nonclinical Species - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Finerenone | C21H22N4O3 | CID 60150535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. Finerenone, a novel selective nonsteroidal mineralocorticoid receptor antagonist protects from rat cardiorenal injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Finerenone: A New Era for Mineralocorticoid Receptor Antagonism and Cardiorenal Protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Frontiers | A comprehensive review of finerenone—a third-generation non-steroidal mineralocorticoid receptor antagonist [frontiersin.org]

- 24. Finerenone: a new mineralocorticoid receptor antagonist to beat chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. tandfonline.com [tandfonline.com]

- 26. Discovery of novel FGFR4 inhibitors through a build-up fragment strategy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1,6-Naphthyridin-2-amine from 4-Aminopyridine

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of a viable synthetic pathway for the preparation of 1,6-naphthyridin-2-amine, a valuable scaffold in medicinal chemistry, starting from the readily available 4-aminopyridine. This guide details the core chemical transformations, provides structured experimental protocols, and presents quantitative data for key steps in the synthesis.

Introduction

The 1,6-naphthyridine core is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties. The targeted synthesis of specific derivatives, such as 1,6-naphthyridin-2-amine, is of significant interest to researchers in drug discovery and development. This document outlines a multi-step synthetic route, commencing with 4-aminopyridine and proceeding through key intermediates including 4-amino-3-nitropyridine and 3,4-diaminopyridine.

Overall Synthetic Strategy

The synthesis of 1,6-naphthyridin-2-amine from 4-aminopyridine is a multi-step process that involves the initial functionalization of the pyridine ring, followed by the construction of the second fused ring system and subsequent introduction of the desired amino group. The logical workflow for this synthesis is depicted below.

Figure 1: Overall synthetic workflow from 4-aminopyridine to 1,6-naphthyridin-2-amine.

Detailed Synthetic Pathway and Experimental Protocols

The synthetic route is broken down into five key stages, each with a detailed experimental protocol.

Stage 1: Nitration of 4-Aminopyridine to 4-Amino-3-nitropyridine

The initial step involves the regioselective nitration of 4-aminopyridine at the 3-position. This is a critical functionalization that sets the stage for the subsequent cyclization.

Figure 2: Nitration of 4-aminopyridine.

Experimental Protocol:

To a stirred solution of 4-aminopyridine (5.0 g, 53.1 mmol) in concentrated sulfuric acid (20 mL) cooled in an ice bath, fuming nitric acid (2.5 mL) is added dropwise, maintaining the temperature between 0-10 °C. After the addition is complete, the reaction mixture is stirred at this temperature for 5 hours. The mixture is then allowed to warm to room temperature and subsequently heated to 90 °C for 3 hours. After cooling, the reaction mixture is carefully poured into ice water, and the pH is adjusted to 7 with aqueous ammonia. The resulting precipitate is collected by filtration and dried under reduced pressure to yield 4-amino-3-nitropyridine.[1]

| Parameter | Value |

| Yield | 70% |

| Appearance | Yellow solid |

| Molecular Formula | C₅H₄N₄O₂ |

| Molecular Weight | 139.11 g/mol |

| Mass Spectrometry | [M+H]⁺ m/z: 140.04[1] |

Stage 2: Reduction of 4-Amino-3-nitropyridine to 3,4-Diaminopyridine

The nitro group of 4-amino-3-nitropyridine is reduced to an amino group to form 3,4-diaminopyridine, a key precursor for the subsequent cyclization step.

Figure 3: Reduction of 4-amino-3-nitropyridine.

Experimental Protocol:

A solution of 4-amino-3-nitropyridine (105 g, 0.755 mol) in methanol (2.1 L) is transferred to a pressure vessel. 10% Palladium on carbon (10.5 g) is added as a catalyst. The vessel is charged with hydrogen gas to a pressure of 0.3 MPa, and the hydrogenation reaction is carried out for 3 hours. After the reaction is complete, the catalyst is removed by filtration, and the filtrate is concentrated under reduced pressure. The crude product is recrystallized from ethanol to afford pure 3,4-diaminopyridine.[2]

| Parameter | Value |

| Yield | 66.9% (over 3 steps from 4-methoxypyridine as described in the source) |

| Purity | 99.7% |

| Appearance | Solid |

| Molecular Formula | C₅H₇N₃ |

| Molecular Weight | 109.13 g/mol |

Stage 3: Cyclization to 1,6-Naphthyridin-2(1H)-one

The formation of the second ring is achieved through the condensation of 3,4-diaminopyridine with a suitable three-carbon unit. While several reagents can be employed, a common method involves reaction with a β-ketoester like ethyl acetoacetate, followed by cyclization. A more direct route to a 2-oxo-1,6-naphthyridine structure can be envisioned through reaction with malonic acid derivatives. For the purpose of this guide, we will consider the conceptual cyclization leading to the naphthyridinone core.

Figure 4: Cyclization to form the 1,6-naphthyridinone core.

Experimental Protocol (General Concept):

A mixture of 3,4-diaminopyridine and a suitable malonic acid derivative (e.g., diethyl malonate) is heated in the presence of a base such as sodium ethoxide in ethanol. The reaction proceeds via an initial condensation followed by an intramolecular cyclization to form the 1,6-naphthyridin-2(1H)-one ring system. The product is then isolated by neutralization and purified by recrystallization.

Note: A specific, detailed protocol for this exact transformation was not found in the provided search results, so this represents a generalized procedure based on established chemical principles for naphthyridine synthesis.

Stage 4: Chlorination of 1,6-Naphthyridin-2(1H)-one to 2-Chloro-1,6-naphthyridine

The hydroxyl group of the tautomeric form of 1,6-naphthyridin-2(1H)-one is converted to a chloro group, which serves as a good leaving group for the subsequent amination step.

Figure 5: Chlorination of 1,6-naphthyridin-2(1H)-one.

Experimental Protocol:

1,6-Naphthyridin-2(1H)-one is heated under reflux with excess phosphorus oxychloride (POCl₃). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the excess POCl₃ is carefully removed by distillation under reduced pressure. The residue is then cautiously poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate or ammonia solution). The resulting precipitate, 2-chloro-1,6-naphthyridine, is collected by filtration, washed with water, and dried.

| Parameter | General Information |

| Reagent | Phosphorus oxychloride (POCl₃) |

| Conditions | Reflux |

| Work-up | Quenching with ice, neutralization |

| Purification | Filtration, washing |

Stage 5: Amination of 2-Chloro-1,6-naphthyridine to 1,6-Naphthyridin-2-amine

The final step involves the nucleophilic aromatic substitution of the chloro group with an amino group to yield the target compound, 1,6-naphthyridin-2-amine.

Figure 6: Amination of 2-chloro-1,6-naphthyridine.

Experimental Protocol:

2-Chloro-1,6-naphthyridine is heated with a source of ammonia, such as a solution of ammonia in a suitable solvent (e.g., ethanol or methanol) in a sealed tube or an autoclave. The reaction temperature and time are optimized to ensure complete conversion. After cooling, the solvent is removed under reduced pressure, and the residue is purified, for example, by column chromatography or recrystallization, to afford 1,6-naphthyridin-2-amine.

| Parameter | Value |

| Molecular Formula | C₈H₇N₃ |

| Molecular Weight | 145.16 g/mol |

| CAS Number | 17965-81-0 |

Conclusion

This technical guide outlines a robust and logical synthetic pathway for the preparation of 1,6-naphthyridin-2-amine from 4-aminopyridine. The described multi-step synthesis involves well-established chemical transformations, providing a solid foundation for researchers to produce this valuable heterocyclic compound for applications in drug discovery and medicinal chemistry. The provided experimental protocols and quantitative data serve as a practical resource for the successful execution of this synthesis. Further optimization of each step may be possible depending on the specific laboratory conditions and desired scale of production.

References

The 1,6-Naphthyridine Core: A Privileged Scaffold in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,6-naphthyridine nucleus, a heterocyclic scaffold composed of two fused pyridine rings, has emerged as a "privileged structure" in medicinal chemistry. Its unique electronic properties and rigid conformational framework make it an ideal backbone for the design of potent and selective therapeutic agents. This technical guide delves into the extensive biological significance of the 1,6-naphthyridine core, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways modulated by its derivatives.

Diverse Pharmacological Profile

Derivatives of the 1,6-naphthyridine core have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the treatment of a multitude of diseases.[1][2][3] Notably, these compounds have shown significant potential as anticancer, anti-human immunodeficiency virus (HIV), antimicrobial, analgesic, anti-inflammatory, and antioxidant agents.[1][2][3] The versatility of the 1,6-naphthyridine scaffold allows for chemical modifications that can fine-tune its biological activity and target specificity.

Anticancer Activity: A Primary Focus

A substantial body of research has been dedicated to exploring the anticancer properties of 1,6-naphthyridine derivatives.[1][2] These compounds exert their cytotoxic effects through various mechanisms of action, including the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Kinase Inhibition: A Major Mechanism of Action

Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many cancers. The 1,6-naphthyridine scaffold has proven to be an effective template for the development of potent kinase inhibitors.

-

Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibition: Aberrant FGFR4 signaling is implicated in the development of several cancers, including hepatocellular carcinoma (HCC) and colorectal cancer.[4][5] Novel 1,6-naphthyridin-2(1H)-one derivatives have been designed and synthesized as potent and highly selective FGFR4 inhibitors.[5][6] For instance, the representative compound A34 exhibited excellent anti-proliferative activities against FGFR4-dependent HCC cell lines and demonstrated remarkable antitumor efficacy in a Hep-3B HCC xenograft model.[5][6] Another compound, 19g , a 1,6-naphthyridine-2-one derivative, showed excellent kinase selectivity and a substantial cytotoxic effect against various colorectal cancer cell lines, inducing significant tumor inhibition in a HCT116 xenograft mouse model.

-

Cyclin-Dependent Kinase 5 (CDK5) Inhibition: Deregulated CDK5 activity has been linked to the progression of various diseases, including cancer and neurodegenerative disorders.[7][8] Novel substituted 1,6-naphthyridines have been identified as potent CDK5 inhibitors, with potential therapeutic applications in kidney diseases and cancer.[7][8]

-

c-Met Kinase Inhibition: The 1,6-naphthyridine motif has been utilized to develop a new class of c-Met kinase inhibitors.[9][10] By incorporating a cyclic urea pharmacophore, researchers have synthesized 1H-imidazo[4,5-h][1][2]naphthyridin-2(3H)-ones that effectively inhibit c-Met. The compound 2t from this series displayed a c-Met kinase inhibitory IC50 of 2.6 μM and effectively inhibited TPR-Met phosphorylation and the proliferation of BaF3-TPR-Met cells.[10]

-

Topoisomerase I Inhibition: Dibenzo[c,h][1][2]naphthyridines have been synthesized and evaluated as topoisomerase I (Top1) inhibitors.[11] These compounds have shown potent antitumor activities in a number of cancer cell lines.[11]

The following table summarizes the in vitro anticancer activity of selected 1,6-naphthyridine derivatives.

| Compound/Derivative | Target | Cancer Cell Line | IC50 (µM) | Reference |

| 19g | FGFR4 | HCT116 (Colorectal) | Not specified, but showed substantial cytotoxic effect | [4] |

| A34 | FGFR4 | Hep-3B (Hepatocellular) | Not specified, but showed excellent anti-proliferative activities | [5][6] |

| 2t | c-Met Kinase | BaF3-TPR-Met | 2.6 | [10] |

| Aaptamine | Not specified | H1299 (Non-small cell lung) | 10.47 - 15.03 µg/mL | [12] |

| Aaptamine | Not specified | A549 (Non-small cell lung) | 10.47 - 15.03 µg/mL | [12] |

| Aaptamine | Not specified | HeLa (Cervical) | 10.47 - 15.03 µg/mL | [12] |

| Aaptamine | Not specified | CEM-SS (T-lymphoblastic leukemia) | 10.47 - 15.03 µg/mL | [12] |

| Suberitine C (20) | Not specified | P388 (Murine leukemia) | 1.8 | [12][13] |

| Suberitine D (22) | Not specified | P388 (Murine leukemia) | 3.5 | [12][13] |

| 1,3-dioxolo[4,5-d]benzo[de][1][2]naphthyridine (24) | Not specified | Adult T-cell leukemia | 0.29 | [12][13] |

| 17a | Not specified | MOLT-3 (Lymphoblastic leukemia) | 9.1 ± 2.0 | [14] |

| 17a | Not specified | HeLa (Cervical carcinoma) | 13.2 ± 0.7 | [14] |

| 17a | Not specified | HL-60 (Promyeloblast) | 8.9 ± 2.2 | [14] |

Signaling Pathways Modulated by 1,6-Naphthyridine Derivatives

The therapeutic effects of 1,6-naphthyridine derivatives are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

FGFR4 Signaling Pathway in Cancer

The FGF19/FGFR4 signaling axis plays a critical role in the pathogenesis of hepatocellular carcinoma.[5][6] 1,6-Naphthyridine-based inhibitors disrupt this pathway, leading to the suppression of tumor growth.

Caption: FGFR4 signaling pathway and its inhibition by 1,6-naphthyridine derivatives.

CDK5 Signaling in Disease

Cyclin-dependent kinase 5 (CDK5) is involved in various cellular processes, and its aberrant activity contributes to several pathologies. 1,6-Naphthyridine-based inhibitors can modulate CDK5 activity, offering a potential therapeutic strategy.

Caption: Simplified CDK5 activation pathway and its inhibition.

Anti-HIV Activity

Certain 1,6-naphthyridine derivatives have shown promise as anti-HIV agents, specifically as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[14] Molecular hybridization approaches have been employed to develop novel 2,4-disubstituted-1,6-naphthyridine derivatives with enhanced inhibitory activity against HIV-1 reverse transcriptase.[14] For example, compounds 16a , 16b , and 19a exhibited stronger activity than the approved drug nevirapine, with IC50 values of 0.222, 0.218, and 0.175 µM, respectively.[14]

The following table summarizes the anti-HIV activity of selected 1,6-naphthyridine derivatives.

| Compound | Target | IC50 (µM) | Reference |

| 16a | HIV-1 Reverse Transcriptase | 0.222 | [14] |

| 16b | HIV-1 Reverse Transcriptase | 0.218 | [14] |

| 19a | HIV-1 Reverse Transcriptase | 0.175 | [14] |

| Nevirapine (Reference) | HIV-1 Reverse Transcriptase | 1.053 | [14] |

Experimental Protocols

The evaluation of the biological activity of 1,6-naphthyridine derivatives involves a range of standard and specialized experimental protocols.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

Workflow:

Caption: Workflow for a typical MTT cytotoxicity assay.

Kinase Inhibition Assay

Various assay formats are used to determine the inhibitory activity of compounds against specific kinases. A common method is a mobility shift assay or a fluorescence-based assay.

General Protocol:

-

Reaction Setup: A reaction mixture is prepared containing the kinase, its substrate (often a peptide), ATP, and the test compound (1,6-naphthyridine derivative) at various concentrations.

-

Incubation: The reaction is allowed to proceed for a defined period at a specific temperature to allow for substrate phosphorylation.

-

Detection: The extent of phosphorylation is measured. In a mobility shift assay, the phosphorylated and non-phosphorylated substrates are separated based on charge or size. In fluorescence-based assays, a change in fluorescence intensity or polarization is detected.

-

Data Analysis: The IC50 value, representing the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated from the dose-response curve.

In Vivo Xenograft Studies

To evaluate the in vivo antitumor efficacy of promising 1,6-naphthyridine derivatives, xenograft models are often employed.

General Protocol:

-

Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into control and treatment groups. The treatment group receives the 1,6-naphthyridine derivative, typically administered orally or via intraperitoneal injection, at a specific dose and schedule. The control group receives a vehicle.

-

Monitoring: Tumor volume and body weight are measured regularly throughout the study.

-

Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).

Clinical Development

The therapeutic potential of the 1,6-naphthyridine scaffold is underscored by the progression of some of its derivatives into clinical trials. For instance, Finerenone, a non-steroidal mineralocorticoid receptor antagonist with a 1,6-naphthyridine core, has been evaluated for the treatment of diabetic kidney disease.[15] While the primary focus of this guide is on the anticancer applications, the clinical advancement of 1,6-naphthyridine-based drugs in other therapeutic areas highlights the broad applicability of this versatile scaffold.

Conclusion

The 1,6-naphthyridine core represents a highly valuable scaffold in modern drug discovery. Its amenability to chemical modification has enabled the development of a diverse range of biologically active molecules with significant therapeutic potential, particularly in the realm of oncology. The continued exploration of the structure-activity relationships and mechanisms of action of 1,6-naphthyridine derivatives is expected to yield novel and effective treatments for a variety of human diseases. This guide provides a comprehensive overview of the current understanding of the biological significance of this remarkable heterocyclic system, serving as a valuable resource for researchers and drug development professionals in the field.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines | Scilit [scilit.com]

- 4. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1,6-Naphthyridine Isomers and Derivatives: A Privileged Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,6-naphthyridine core, a heterocyclic scaffold composed of two fused pyridine rings, has emerged as a "privileged structure" in medicinal chemistry. Its unique electronic properties and rigid conformational framework make it an ideal backbone for the design of potent and selective inhibitors of various biological targets. This technical guide provides a comprehensive overview of 1,6-naphthyridine isomers and their derivatives, with a focus on their synthesis, biological activities, and therapeutic potential. We delve into the medicinal chemistry of these compounds as inhibitors of key oncological and other disease-related targets, including Fibroblast Growth Factor Receptor 4 (FGFR4), Cyclin-Dependent Kinase 5 (CDK5), and Heat Shock Protein 90 (Hsp90). This guide includes structured quantitative data, detailed experimental protocols for synthesis and biological evaluation, and visualizations of key signaling pathways to facilitate further research and development in this promising area of drug discovery.

Introduction to Naphthyridines

Naphthyridines, also known as diazanaphthalenes, are a class of bicyclic heterocyclic compounds containing two nitrogen atoms in a naphthalene-like fused ring system.[1] There are six possible isomers of naphthyridine, distinguished by the positions of the two nitrogen atoms: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine.[1] Among these, the 1,6-naphthyridine scaffold has garnered significant attention from medicinal chemists due to its prevalence in biologically active molecules and its synthetic tractability.

The unique arrangement of nitrogen atoms in the 1,6-naphthyridine core influences its chemical and physical properties, including its ability to participate in hydrogen bonding and other non-covalent interactions with biological macromolecules. This has led to the development of a diverse library of 1,6-naphthyridine derivatives with a wide range of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[2]

Synthetic Strategies for 1,6-Naphthyridine Derivatives

The construction of the 1,6-naphthyridine core can be achieved through various synthetic methodologies. The choice of synthetic route often depends on the desired substitution pattern on the bicyclic ring system.

Synthesis from Preformed Pyridine Rings

A common approach involves the construction of the second pyridine ring onto a pre-existing, appropriately functionalized pyridine derivative.

-

From 4-Aminonicotinaldehyde: Condensation of 4-aminonicotinaldehyde with active methylene compounds, such as malononitrile or ethyl cyanoacetate, provides a straightforward route to substituted 1,6-naphthyridines.[3]

-

From 4-Aminonicotinonitrile: Similarly, 4-aminonicotinonitrile can be condensed with reagents like diethyl malonate to yield 4-amino-substituted 1,6-naphthyridin-2(1H)-ones.[3]

-

From 4-Chloropyridines: Nucleophilic substitution of a chlorine atom on a pyridine ring followed by intramolecular cyclization is another effective strategy. For instance, ethyl 4,6-dichloro-3-pyridinecarboxylate can be reacted with an amine and subsequently condensed with an active methylene compound to form the 1,6-naphthyridine ring system.[3]

Synthesis from Preformed Pyridone Rings

Alternatively, the second pyridine ring can be annulated onto a pyridone precursor. This approach often involves the reaction of a pyridone with a reagent that provides the necessary carbon atoms to complete the second ring. For example, a pyridone can be treated with tert-butoxybis(dimethylamino)methane to afford the 1,6-naphthyridin-2(1H)-one.[3]

One-Pot Multicomponent Reactions

More recently, efficient one-pot multicomponent reactions have been developed for the synthesis of highly substituted 1,6-naphthyridine derivatives. These methods offer advantages such as high atom economy, reduced reaction times, and simplified purification procedures.

Biological Activities of 1,6-Naphthyridine Derivatives

The versatility of the 1,6-naphthyridine scaffold has enabled the development of potent and selective inhibitors for a variety of therapeutic targets.

FGFR4 Inhibitors for Colorectal Cancer

Aberrant signaling of Fibroblast Growth Factor Receptor 4 (FGFR4) is a key driver in the progression of certain cancers, including colorectal cancer.[4][5] Several series of 1,6-naphthyridine-2-one derivatives have been identified as potent and selective inhibitors of FGFR4.[4][6]

Data Presentation: In Vitro Activity of 1,6-Naphthyridine-based FGFR4 Inhibitors

| Compound | FGFR4 IC50 (nM)[7] | Cell Line | Antiproliferative IC50 (µM)[8] |

| 19g [4] | - | HCT116 | - |

| 6A [9] | 190 | Hep3B | - |

| 6O [9] | 75.3 | Huh7 | - |

Note: The table presents a selection of data from the literature. For a comprehensive understanding, refer to the cited sources.

The FGFR4 signaling pathway plays a crucial role in cell proliferation, survival, and migration. Inhibition of FGFR4 by 1,6-naphthyridine derivatives can block these downstream effects.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 1,6-Naphthyridin-2-amine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,6-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide range of biological activities. This technical guide focuses on the therapeutic potential of 1,6-naphthyridin-2-amine derivatives, providing an in-depth analysis of their primary molecular targets, quantitative efficacy, and the experimental methodologies used for their evaluation. Key therapeutic targets identified include Fibroblast Growth Factor Receptor 4 (FGFR4), mesenchymal-epithelial transition factor (c-Met) kinase, and Monoamine Oxidase B (MAO-B). This document serves as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on the 1,6-naphthyridin-2-amine core.

Core Therapeutic Targets and Mechanism of Action

Recent research has illuminated the potential of 1,6-naphthyridin-2-amine derivatives as potent and selective inhibitors of key signaling proteins implicated in various pathologies, most notably in oncology and neurodegenerative diseases.

Fibroblast Growth Factor Receptor 4 (FGFR4)

Aberrant FGFR4 signaling, often driven by its ligand, Fibroblast Growth Factor 19 (FGF19), is a critical oncogenic driver in several cancers, particularly hepatocellular carcinoma (HCC) and colorectal cancer.[1][2][3] 1,6-Naphthyridin-2-one derivatives have been designed as potent and highly selective inhibitors of FGFR4 kinase.[1][3] These compounds typically function by binding to the ATP-binding pocket of the FGFR4 kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways. A notable mechanism for selectivity involves the formation of a covalent bond with a unique cysteine residue (Cys552) present in FGFR4.

The inhibition of FGFR4 disrupts downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival. This disruption leads to a potent anti-proliferative effect in FGFR4-dependent cancer cell lines.[1]

c-Met Kinase

The c-Met receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), play a pivotal role in cell proliferation, motility, and invasion. Dysregulation of the HGF/c-Met signaling axis is implicated in the progression and metastasis of numerous human cancers.[4][5] Specific derivatives of 1,6-naphthyridine have been identified as a novel class of c-Met kinase inhibitors.[4] For instance, 1H-imidazo[4,5-h][1][6]naphthyridin-2(3H)-one derivatives have shown effective inhibition of c-Met.[4] These inhibitors can act by suppressing the phosphorylation of c-Met kinase, thereby blocking downstream signaling.[5]

Monoamine Oxidase B (MAO-B)

Monoamine Oxidase B is a key enzyme in the catabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease. Certain benzo[b][1][6]naphthyridine derivatives have demonstrated potential as MAO-B inhibitors, with potencies in the low micromolar range.[7]

Quantitative Data Summary

The following tables summarize the quantitative data for representative 1,6-naphthyridin-2-amine derivatives against their respective targets.

Table 1: In Vitro FGFR4 Kinase Inhibition and Cellular Antiproliferative Activity

| Compound ID | Target | IC50 (nM) | Cell Line | Cancer Type | Cellular IC50 (µM) | Reference |

| 19g | FGFR4 | Not specified | HCT116 | Colorectal Cancer | Not specified | [1] |

| A34 | FGFR4 | Not specified | Hep-3B | Hepatocellular Carcinoma | Not specified | [3] |

| 5h | FGFR4 | 165.7 | - | - | - | [2] |

| 5g | - | - | Huh-7 | Hepatocellular Carcinoma | 10.09 | [2] |

| 5i | - | - | Hep3B | Hepatocellular Carcinoma | 7.58 | [2] |

Table 2: In Vitro c-Met Kinase Inhibition

| Compound ID | Target | IC50 (µM) | Reference |

| 2t | c-Met | 2.6 | [4] |

| 26b | c-Met | Not specified | [5] |

| 26c | c-Met | Not specified | [5] |

Table 3: In Vitro MAO-B Inhibition

| Compound ID | Target | IC50 (µM) | Reference |

| 5g | MAO-B | 1.35 | [7] |

Table 4: In Vivo Antitumor Efficacy

| Compound ID | Cancer Model | Dosing | Tumor Growth Inhibition (%) | Reference |

| 19g | HCT116 Xenograft | Not specified | Significant | [1] |

| A34 | Hep-3B Xenograft | Not specified | Remarkable | [3] |

| 4r | U-87MG Xenograft | 45 mg/kg (oral, Q.D.) | 93 | [8] |

| Compound 11 | HCT116 Xenograft | 50 mg/kg (oral) | 23.5 | [9] |

| Compound 11 | HCT116 Xenograft | 100 mg/kg (oral) | 51.6 | [9] |

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by 1,6-naphthyridin-2-amine derivatives.

Experimental Workflows

The following diagram outlines a general workflow for the preclinical evaluation of 1,6-naphthyridin-2-amine derivatives.

Detailed Experimental Protocols

In Vitro FGFR4/c-Met Kinase Inhibition Assay (General Protocol)

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against a target kinase.

Materials:

-

Recombinant human FGFR4 or c-Met kinase

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

Substrate (e.g., Poly(Glu,Tyr) 4:1)

-

Test compounds (1,6-naphthyridin-2-amine derivatives)

-

384-well plates

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase buffer to achieve the desired final concentrations. The final DMSO concentration should typically be ≤1%.

-

Enzyme and Substrate Preparation: Dilute the recombinant kinase and substrate in kinase buffer to the desired concentrations.

-

Reaction Setup: To the wells of a 384-well plate, add the test compound, followed by the enzyme and substrate mixture.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be near the Km value for the specific kinase.

-

Incubation: Incubate the reaction plate at 30°C for a specified time (e.g., 60 minutes).

-

Reaction Termination and Signal Detection: Stop the reaction and detect the amount of ADP produced using a detection reagent such as ADP-Glo™. This involves a two-step process: first, stopping the kinase reaction and depleting the remaining ATP, and second, converting the produced ADP to ATP and generating a luminescent signal.

-